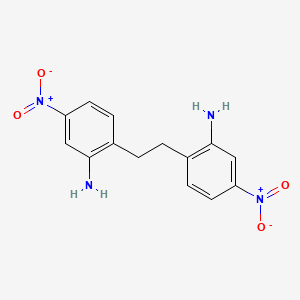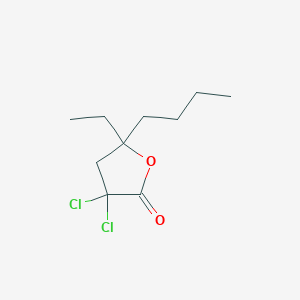
5-Butyl-3,3-dichloro-5-ethyloxolan-2-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-Butyl-3,3-dichloro-5-ethyloxolan-2-one is an organic compound with a unique structure that includes a five-membered oxolane ring substituted with butyl, ethyl, and dichloro groups
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 5-Butyl-3,3-dichloro-5-ethyloxolan-2-one typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of butyl and ethyl-substituted precursors with dichlorinating agents to form the desired oxolane ring. The reaction conditions often include the use of solvents such as dichloromethane and catalysts to facilitate the cyclization process.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent product quality and yield. The process typically includes steps such as precursor preparation, cyclization, and purification through distillation or recrystallization.
Analyse Chemischer Reaktionen
Types of Reactions
5-Butyl-3,3-dichloro-5-ethyloxolan-2-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can lead to the formation of less chlorinated or dechlorinated products.
Substitution: The dichloro groups can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like hydroxide ions or amines can be used under basic conditions to substitute the dichloro groups.
Major Products Formed
Oxidation: Formation of oxides and hydroxylated derivatives.
Reduction: Formation of partially or fully dechlorinated products.
Substitution: Formation of substituted oxolane derivatives with various functional groups.
Wissenschaftliche Forschungsanwendungen
5-Butyl-3,3-dichloro-5-ethyloxolan-2-one has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Wirkmechanismus
The mechanism of action of 5-Butyl-3,3-dichloro-5-ethyloxolan-2-one involves its interaction with molecular targets through its functional groups. The dichloro groups can participate in electrophilic interactions, while the oxolane ring provides a stable framework for binding to various receptors or enzymes. The compound’s effects are mediated through pathways involving these molecular interactions.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 5-Butyl-3,3-dichloro-5-methyloxolan-2-one
- 5-Butyl-3,3-dichloro-5-propyloxolan-2-one
- 5-Butyl-3,3-dichloro-5-isopropyloxolan-2-one
Uniqueness
5-Butyl-3,3-dichloro-5-ethyloxolan-2-one is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. The combination of butyl, ethyl, and dichloro groups on the oxolane ring makes it a versatile compound for various applications, distinguishing it from other similar compounds with different substituents.
Eigenschaften
CAS-Nummer |
89345-04-0 |
|---|---|
Molekularformel |
C10H16Cl2O2 |
Molekulargewicht |
239.14 g/mol |
IUPAC-Name |
5-butyl-3,3-dichloro-5-ethyloxolan-2-one |
InChI |
InChI=1S/C10H16Cl2O2/c1-3-5-6-9(4-2)7-10(11,12)8(13)14-9/h3-7H2,1-2H3 |
InChI-Schlüssel |
ZJLUEYHCNLKFOJ-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCC1(CC(C(=O)O1)(Cl)Cl)CC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


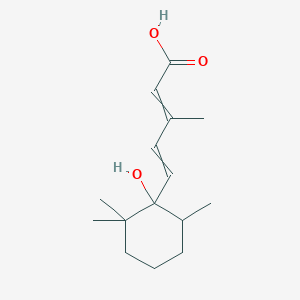
![4-(Methylsulfanyl)-2H-pyrazolo[3,4-D]pyrimidine-3-carbothioamide](/img/structure/B14380054.png)
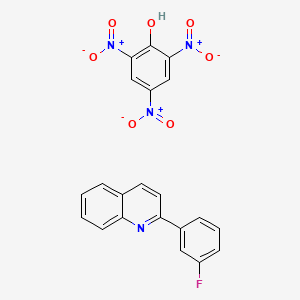
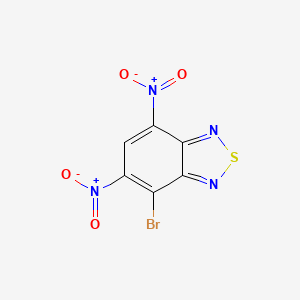
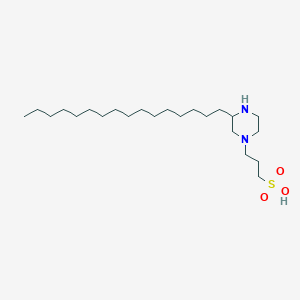
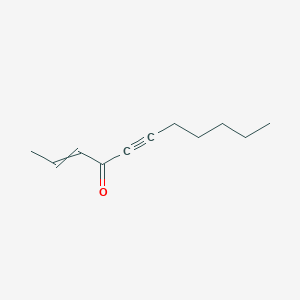
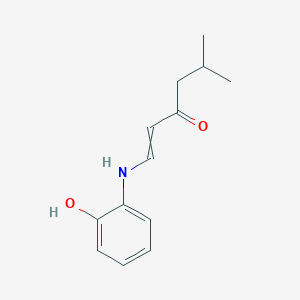

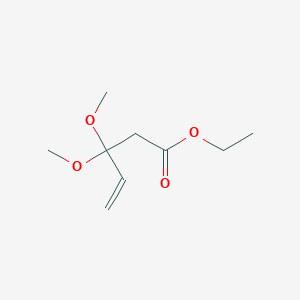

![4-Bromo-3,3-dimethyl-4-[4-(trifluoromethoxy)phenyl]butan-2-one](/img/structure/B14380109.png)
![1-Methyl-4-[(2-methyl-2-nonyl-1,3-dioxolan-4-YL)methyl]piperazine](/img/structure/B14380112.png)

